2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
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Overview
Description
2,4-difluoro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PF-06282999 and is a selective inhibitor of the protein kinase glycogen synthase kinase 3β (GSK-3β). GSK-3β is a key regulator of various cellular processes, including glucose metabolism, cell proliferation, and differentiation. In
Scientific Research Applications
Synthesis of Condensed Triazines
Research by Hans Reimlinger et al. (1976) explored the synthesis of condensed triazines, which are significant in the development of new materials and potential pharmaceuticals. Their work involved reactions leading to various guanidine derivatives and condensed oxo-s-triazines, showcasing the versatility of similar benzamide compounds in synthesizing complex heterocyclic structures (Hans Reimlinger et al., 1976).
Development of Anti-Influenza Compounds
A study by A. Hebishy et al. (2020) presented a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed significant antiavian influenza virus activity. This research highlights the potential of benzamide derivatives in creating antiviral agents, contributing to the fight against viral outbreaks (A. Hebishy et al., 2020).
Electrospray Mass Spectrometry
D. Harvey's research (2000) on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus included derivatives from 2-aminobenzamide. This study underscores the importance of such derivatives in analytical chemistry, particularly in the structural elucidation and analysis of complex biomolecules (D. Harvey, 2000).
Antimicrobial Activity
Research by M. Carmellino et al. (1994) on the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) revealed that several compounds exhibited high activity against fungi and Gram-positive microorganisms. This indicates the potential use of benzamide derivatives in developing new antimicrobial agents (M. Carmellino et al., 1994).
Fluorinated Molecule Synthesis
Xueli Cui et al. (2023) reported on the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from benzamides and difluorohomoallylic silyl ethers, highlighting the role of benzamide derivatives in synthesizing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals (Xueli Cui et al., 2023).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Similar compounds have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
2,4-difluoro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-9-2-5-13(20-19-9)17-6-7-18-14(21)11-4-3-10(15)8-12(11)16/h2-5,8H,6-7H2,1H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALLYBGTFIQNQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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